![molecular formula C14H15NO B14184834 3-[(1-Methyl-1H-indol-3-yl)methyl]but-3-en-2-one CAS No. 922139-24-0](/img/structure/B14184834.png)
3-[(1-Methyl-1H-indol-3-yl)methyl]but-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(1-Methyl-1H-indol-3-yl)methyl]but-3-en-2-one is a compound that belongs to the class of indole derivatives. Indole derivatives are significant in both natural products and synthetic compounds due to their wide range of biological activities. This compound, in particular, features an indole moiety, which is a common structural motif in many biologically active molecules.
Métodos De Preparación
The synthesis of 3-[(1-Methyl-1H-indol-3-yl)methyl]but-3-en-2-one can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which typically uses phenylhydrazine and a ketone under acidic conditions to form the indole ring . Another approach is the use of N,N-dimethylmethylene ammonium chloride in acetic acid to install the gramine side chain . Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.
Análisis De Reacciones Químicas
3-[(1-Methyl-1H-indol-3-yl)methyl]but-3-en-2-one undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form various oxidized derivatives, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its reduced forms, typically using hydrogenation or metal hydrides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3-[(1-Methyl-1H-indol-3-yl)methyl]but-3-en-2-one has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-[(1-Methyl-1H-indol-3-yl)methyl]but-3-en-2-one involves its interaction with various molecular targets and pathways. For instance, it can inhibit tubulin polymerization, which is crucial for cell division. This inhibition leads to cell cycle arrest in the G2/M phase and induces apoptosis in cancer cells . The compound’s ability to interact with multiple receptors and enzymes makes it a versatile molecule in biological systems.
Comparación Con Compuestos Similares
3-[(1-Methyl-1H-indol-3-yl)methyl]but-3-en-2-one can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions and reactions compared to other indole derivatives.
Propiedades
Número CAS |
922139-24-0 |
|---|---|
Fórmula molecular |
C14H15NO |
Peso molecular |
213.27 g/mol |
Nombre IUPAC |
3-[(1-methylindol-3-yl)methyl]but-3-en-2-one |
InChI |
InChI=1S/C14H15NO/c1-10(11(2)16)8-12-9-15(3)14-7-5-4-6-13(12)14/h4-7,9H,1,8H2,2-3H3 |
Clave InChI |
WJNDNHRXRIWTHU-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(=C)CC1=CN(C2=CC=CC=C21)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[tert-Butyl(dimethyl)silyl]oxy}-1-methylpyrrolidine-2,5-dione](/img/structure/B14184760.png)
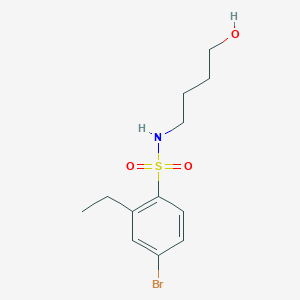
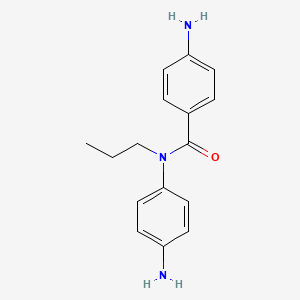


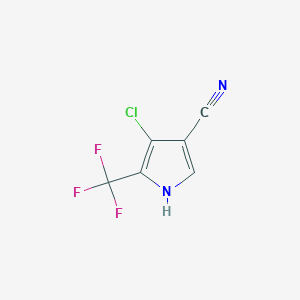
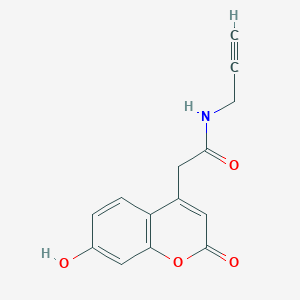
![9-chloro-6-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B14184814.png)
![4-{[4-(Trifluoromethyl)phenyl]methyl}piperidine-1-carboxylic acid](/img/structure/B14184819.png)
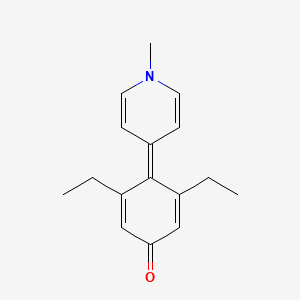
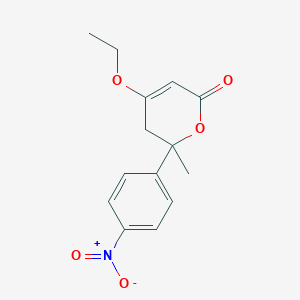
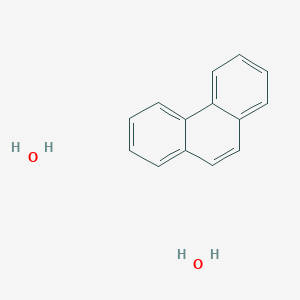
![5-{[3-(Trifluoromethyl)phenyl]methanesulfonyl}-1,2,4-thiadiazol-3-amine](/img/structure/B14184846.png)
![2-{[(4-Methoxyphenyl)methyl]amino}-1-(4-nitrophenyl)ethan-1-one](/img/structure/B14184847.png)
